

The Structural Unveiling of Deltamycin A1: A Technical Guide

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Compound of Interest

Compound Name: Deltamycin A1

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Introduction

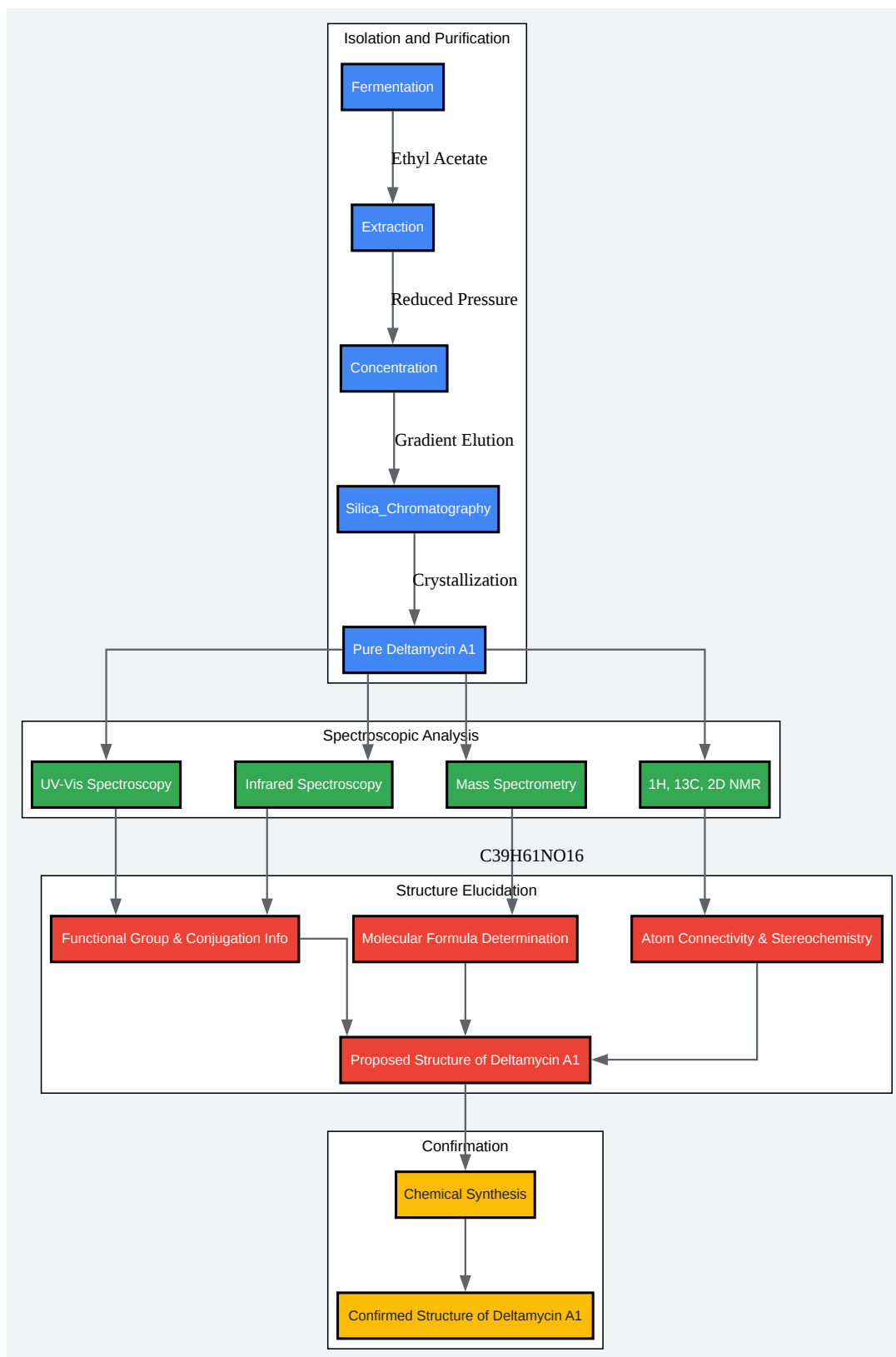
Deltamycin A1 is a 16-membered macrolide antibiotic, a class of potent therapeutic agents known for their efficacy against Gram-positive bacteria. Produced by the fermentation of *Streptomyces halstedii* subsp. *deltae*, the elucidation of its intricate chemical architecture was a pivotal step in understanding its mode of action and enabling further derivatization efforts. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of **Deltamycin A1**, presented in a format tailored for researchers and professionals in drug development. The structural elucidation was primarily accomplished through a combination of spectroscopic techniques, with confirmation by chemical synthesis.^[1] This document revisits the logical workflow and reconstructs the key data sets that would have been generated during this process.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation from the fermentation broth in a pure form. For **Deltamycin A1**, this was achieved through a multi-step extraction and chromatographic process.

Experimental Protocol:

- **Broth Extraction:** The fermentation broth containing **Deltamycin A1** was first filtered to remove mycelia. The filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate, at an alkaline pH to ensure the basic macrolide partitions into the organic phase.
- **Solvent Concentration:** The organic extract was concentrated under reduced pressure to yield a crude extract.
- **Silica Gel Chromatography:** The crude extract was subjected to column chromatography on silica gel.^[2] A gradient elution system, likely starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-acetone or chloroform-methanol gradient), would have been employed to separate the components of the extract.
- **Fraction Analysis:** Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
- **Crystallization:** The purified fractions containing **Deltamycin A1** were combined, concentrated, and the compound was crystallized from a suitable solvent system to yield the pure antibiotic.



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Caption: Logical workflow for the structure elucidation of **Deltamycin A1**.

Physicochemical and Spectroscopic Characterization

Once purified, **Deltamycin A1** was subjected to a battery of physicochemical and spectroscopic analyses to determine its fundamental properties and molecular structure.

Physicochemical Properties:

Property	Value
Molecular Formula	C39H61NO16
Molecular Weight	799.90 g/mol
Appearance	White crystalline solid
UV Absorption Max (λ_{max})	240 nm ^[2]

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and formula of a compound. For **Deltamycin A1**, high-resolution mass spectrometry would have provided the exact mass, from which the molecular formula C39H61NO16 was derived.^[3] Tandem MS (MS/MS) experiments would have been used to fragment the molecule and deduce the connectivity of its constituent parts, particularly the sugar moieties and the macrolide ring.

Experimental Protocol (Illustrative):

- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Data Acquisition: Full scan MS and product ion scans (MS/MS) of the protonated molecule $[M+H]^+$.

Table 1: Representative Mass Spectrometry Fragmentation Data for **Deltamycin A1**

m/z (Fragment Ion)	Proposed Identity
800.4067	[M+H] ⁺ (Protonated molecule)
642.3489	[M+H - Sugar 1 (Forosamine)] ⁺
484.2921	[M+H - Sugar 1 - Sugar 2 (Mycarose)] ⁺
158.1179	[Sugar 1 (Forosamine) + H] ⁺
174.1025	[Sugar 2 (Mycarose) + H] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been employed to piece together the structure of **Deltamycin A1**.

Experimental Protocol (Illustrative):

- Spectrometer: 300-500 MHz NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Experiments: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: Illustrative ¹H NMR Data for **Deltamycin A1** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proposed Assignment
9.75	t	1H	Aldehyde proton (H-19)
7.10	dd	1H	Olefinic proton (H-11)
5.85	d	1H	Olefinic proton (H-10)
5.10	d	1H	Anomeric proton (Mycarose)
4.30	d	1H	Anomeric proton (Forosamine)
3.30	s	3H	Methoxy group (OCH ₃)
2.50	s	6H	Dimethylamino group (N(CH ₃) ₂)
2.10	s	3H	Acetyl group (OCOCH ₃)
0.85 - 2.00	m	Multiple	Macrolide ring protons

Table 3: Illustrative ¹³C NMR Data for **Deltamycin A1** (in CDCl₃)

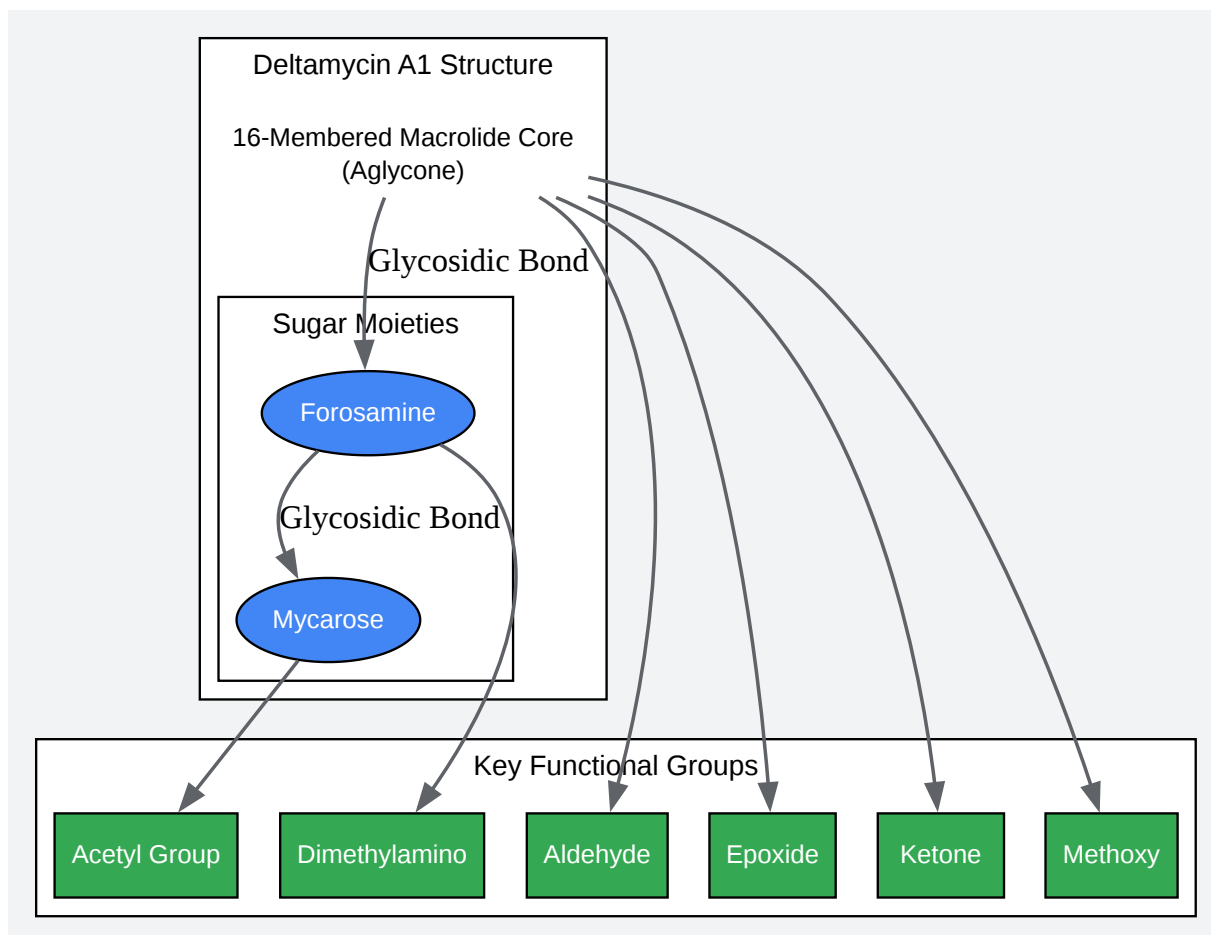
Chemical Shift (δ , ppm)	Proposed Assignment
202.5	Aldehyde carbon (C-19)
170.2, 169.8	Ester carbonyl carbons (Acetyls)
145.1, 130.2	Olefinic carbons (C-10, C-11)
104.5	Anomeric carbon (Mycarose)
96.8	Anomeric carbon (Forosamine)
60.0 - 85.0	Oxygenated carbons in sugars and ring
51.5	Methoxy carbon (OCH ₃)
40.3	Dimethylamino carbons (N(CH ₃) ₂)
21.2, 21.0	Acetyl methyl carbons
10.0 - 45.0	Aliphatic carbons in ring and sugars

Structure Assembly and Confirmation

The data from the various spectroscopic techniques were integrated to assemble the final structure.

- Mass Spectrometry established the molecular formula and the masses of the two sugar units.
- ¹H and ¹³C NMR identified the types and numbers of protons and carbons, including key functional groups like the aldehyde, olefinic protons, methoxy group, and acetyl groups.
- COSY experiments revealed proton-proton coupling networks, allowing for the tracing of the carbon chains within the macrolide ring and the sugar moieties.
- HSQC correlated each proton to its directly attached carbon.
- HMBC showed long-range correlations between protons and carbons (2-3 bonds away), which was crucial for connecting the sugar units to the macrolide ring and for linking the various structural fragments together.

The final proposed structure was then confirmed by chemical synthesis, providing unambiguous proof of its constitution and stereochemistry.[1]



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